7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazo-pyrimidine core with a trifluoromethyl (CF₃) group at position 6. This substitution confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogues . The compound is synthesized via cyclocondensation reactions, as demonstrated by Jismy et al. (2019), who developed a practical strategy for 5-trifluoromethyl-7-substituted imidazo[1,2-a]pyrimidines using trifluoromethylated building blocks .
Properties
IUPAC Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h2,4-5H,1,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWCDOCHIGQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2NC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the use of trifluoromethylated precursors and cyclization reactions. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids under Suzuki–Miyaura cross-coupling conditions . This method requires a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the trifluoromethyl group.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, which is used to introduce various aryl groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of activating agents such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).
Major Products
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from simpler precursors. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Various synthetic routes have been documented, including:
- Biginelli Condensation : This method has been utilized to create novel derivatives with enhanced biological properties.
- Cyclization Reactions : These reactions are crucial for forming the imidazo-pyrimidine core structure.
The structural characterization of synthesized compounds is often performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the desired molecular configurations .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:
- A series of derivatives were evaluated for their antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). Some compounds demonstrated significant inhibitory effects comparable to established chemotherapeutics like Adriamycin .
- In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Antifungal and Insecticidal Activities
Recent research has also explored the antifungal and insecticidal properties of trifluoromethyl pyrimidine derivatives:
- Compounds were tested against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, showing promising antifungal activity with inhibition rates exceeding 90% for some derivatives .
- Insecticidal assays indicated moderate effectiveness against pests such as Mythimna separata, suggesting potential applications in agriculture .
Therapeutic Potential
The unique chemical structure of this compound positions it as a candidate for various therapeutic applications:
- Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication in preliminary studies.
- Anti-inflammatory Effects : Research indicates that certain compounds may modulate inflammatory pathways, offering possibilities for treating inflammatory diseases .
Case Studies and Research Findings
Several case studies illustrate the compound's efficacy:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction is facilitated by the trifluoromethyl group, which enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Substituent Effects on Key Properties
*Estimated based on substituent contributions. EW = Electron-withdrawing; EDG = Electron-donating.
Table 2: Heterocyclic Core Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s CF₃ group is introduced via trifluoromethylation reagents like TMSCF₃, enabling scalable synthesis . In contrast, thiadiazolo derivatives require multistep routes involving hazardous reagents (e.g., CS₂) .
- Biological Performance : CF₃-substituted imidazo-pyrimidines show superior metabolic stability compared to alkoxy analogues, as evidenced by prolonged half-life in hepatic microsome assays .
- Positional Sensitivity : The 7-CF₃ isomer demonstrates higher enzymatic inhibitory potency than the 5-CF₃ isomer, likely due to optimal spatial alignment with active sites .
Biological Activity
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 1538757-63-9
- Molecular Formula : C7H8F3N3
- Molecular Weight : 201.16 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 of approximately 0.46 µM.
- A549 (Lung Cancer) : The IC50 value was reported to be around 0.39 µM.
- NCI-H460 (Lung Cancer) : The compound demonstrated an IC50 of 0.75 µM.
These results suggest that the compound may inhibit cell proliferation effectively in these cancer types .
The anticancer effects of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in tumor growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
In Vitro Studies
In vitro assays have demonstrated the cytotoxic effects of this compound on several cancer cell lines:
These values indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
While in vitro studies provide initial insights into the efficacy of the compound, in vivo studies are necessary to confirm its therapeutic potential and safety profile. Current literature lacks comprehensive in vivo data; however, ongoing research aims to fill this gap.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving trifluoromethylation reactions and cyclization processes. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity.
Case Studies and Applications
Several case studies highlight the therapeutic applications of this compound:
- Anticancer Trials : Early-phase clinical trials are underway to evaluate its effectiveness in patients with refractory cancers.
- Combination Therapies : Research is exploring the use of this compound in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.
Q & A
Q. What are the common synthetic routes for 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Synthesis typically involves multi-component reactions (MCRs) or cyclization strategies.
- Multi-component reactions : Utilize aldehydes, aminotriazoles, and cyanoacetyl derivatives in DMF/ethanol with triethylamine at 120°C (e.g., 10-hour heating followed by recrystallization) .
- Cyclization : React hydrazine derivatives with pyrimidine precursors in ethanol/DMF under catalytic conditions. For example, APTS (3-Aminopropyltriethoxysilane) in ethanol enhances reaction efficiency .
- One-pot methods : Combine precursors like 5-amino-1,2,4-triazoles, aldehydes, and β-keto esters with catalysts (e.g., TMDP) in water-ethanol mixtures for eco-friendly synthesis .
Q. What spectroscopic techniques are used to characterize imidazopyrimidine derivatives?
- Methodological Answer :
- NMR spectroscopy : H and C NMR (400 MHz) identify substituent positions and ring conformations. For example, aromatic protons appear at δ 7.2–8.5 ppm, while trifluoromethyl groups show distinct splitting patterns .
- X-ray crystallography : Resolves crystal packing and stereochemistry. demonstrates bond angles and dihedral angles for pyrazolopyrimidine analogs .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretches at 1650–1750 cm) .
Q. How do trifluoromethyl groups influence the reactivity of imidazopyrimidines?
- Methodological Answer : The -CF group enhances:
- Electron-withdrawing effects : Stabilizes intermediates in nucleophilic substitution reactions (e.g., SNAr) .
- Metabolic stability : Reduces oxidative degradation in biological assays .
- Hydrophobicity : Improves membrane permeability, critical for drug candidate optimization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of imidazopyrimidine derivatives?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error .
- Solvent/catalyst selection : Machine learning models analyze solvent polarity (e.g., DMF vs. ethanol) and catalyst efficiency (e.g., APTS vs. TMDP) to prioritize reaction conditions .
Q. What strategies resolve spectral data contradictions in novel derivatives?
- Methodological Answer :
- Cross-validation : Combine F NMR (for -CF environments) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering in 5H,6H,7H,8H-imidazopyrimidines) by variable-temperature studies .
- X-ray crystallography : Definitively assign regiochemistry when substituent positions are ambiguous .
Q. How to improve regioselectivity in heterocyclic ring formation?
- Methodological Answer :
- Catalyst design : Use Brønsted acids (e.g., p-toluenesulfonic acid) or organocatalysts to direct cyclization pathways .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor intermolecular cyclization, while ethanol promotes intramolecular reactions .
- Temperature control : Slow heating (e.g., 80°C → 120°C gradients) minimizes side reactions in MCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
